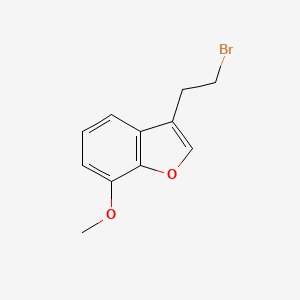
3-(2-Bromoethyl)-7-methoxybenzofuran
Description
3-(2-Bromoethyl)-7-methoxybenzofuran is a benzofuran derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 3-position and a methoxy (-OCH₃) group at the 7-position of the benzofuran core. This compound is synthesized via a Brønsted acid-mediated cascade reaction starting from bis[(trimethylsilyl)oxy]cyclobutene, a method noted for its mild conditions and scalability . Its structural features make it a valuable intermediate in medicinal chemistry, particularly for synthesizing serotonin (5-HT) receptor agonists, highlighting its relevance in neuropharmacology .
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11BrO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3 |
Clé InChI |
KFIZRFDMBHFPDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC=C2CCBr |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Benzofuran Derivatives
The following analysis compares 3-(2-Bromoethyl)-7-methoxybenzofuran with benzofuran derivatives sharing bromine-containing substituents or analogous functional groups. Key differences in substituents, synthesis, bioactivity, and structural interactions are summarized in Table 1.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Pharmacological Potential: The bromoethyl group in this compound confers flexibility for receptor binding, critical for serotonin agonism, whereas sulfinyl/sulfonyl groups favor antimicrobial activity via electrostatic interactions .
- Synthetic Efficiency : Brønsted acid-mediated synthesis () offers advantages over oxidative methods (e.g., mCPBA) in reducing side reactions and improving yields.
Méthodes De Préparation
Reaction Mechanism and Conditions
A direct route to this compound involves brominating the ethyl group at position 3 of the benzofuran core. Patent DE3342624A1 demonstrates this approach using N-bromosuccinimide (NBS) and azo-bisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). The reaction proceeds via a radical mechanism, where AIBN generates initiator radicals that abstract a hydrogen atom from the ethyl group, enabling bromine transfer from NBS.
Example Protocol
Advantages and Limitations
This method offers regioselectivity for the terminal position of the ethyl group, minimizing di-bromination side reactions. However, the use of CCl₄—a hazardous solvent—poses environmental and safety concerns. Scalability may require solvent substitution or advanced containment systems.
Method 2: Substitution via Hydroxyethyl Intermediate
Synthesis of 3-(2-Hydroxyethyl)-7-Methoxybenzofuran
An alternative pathway involves introducing a hydroxyethyl group at position 3, followed by bromination. PMC6514909 highlights the use of BH₃-THF for hydroboration-oxidation of vinylbenzofuran derivatives to yield hydroxyethyl-substituted compounds. For instance, 2-ethylene-3-(p-acetoxybenzoyl)-benzofuran treated with BH₃-THF generates 2-(2-hydroxyethyl)-3-(p-acetoxybenzoyl)-benzofuran, which can be deprotected to the free phenol.
Bromination with Hydrogen Bromide
Patent CN101671238B describes a boronate-mediated bromination strategy where hydroxy groups are converted to bromo substituents using hydrogen bromide (HBr). Applying this to 3-(2-hydroxyethyl)-7-methoxybenzofuran:
-
Formation of Boronate Ester : React the hydroxyethyl compound with metaboric anhydride in toluene to form a boronate intermediate.
-
Bromination : Treat the intermediate with HBr gas in dichloromethane at 0–5°C.
Method 3: Boronate Ester Intermediate Approach
Stepwise Functionalization
This method, adapted from CN101671238B , leverages boronate chemistry to enhance bromination efficiency:
Performance Metrics
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Bromoethyl)-7-methoxybenzofuran, considering functional group compatibility and yield optimization?
- Methodological Answer : The synthesis typically involves bromination and alkylation steps. For example, bromination of a methoxy-substituted benzofuran precursor using N-bromosuccinimide (NBS) in the presence of FeBr₃ can introduce bromine at the 3-position . Subsequent alkylation with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) introduces the 2-bromoethyl group. Yield optimization requires careful temperature control (40–60°C) and stoichiometric excess of alkylating agents . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (hexane/ethyl acetate) are critical for isolating the target compound .
Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : ¹H NMR reveals the methoxy group (δ ~3.8 ppm) and bromoethyl protons (δ ~3.5–4.0 ppm for CH₂Br). ¹³C NMR confirms aromatic carbons (δ 100–160 ppm) and the bromoethyl carbon (δ ~30 ppm for CH₂Br) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between the benzofuran core and substituents. Intermolecular interactions (e.g., C-H⋯π) stabilize the crystal lattice .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities. Mass spectrometry (EI-MS) confirms molecular ion peaks ([M]⁺ at m/z ~280). Elemental analysis validates C, H, and Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the electron-donating methoxy group at the 7-position influence the reactivity of the benzofuran ring in cross-coupling reactions?
- Methodological Answer : The methoxy group activates the benzofuran ring toward electrophilic substitution at the 5-position (para to OMe) due to resonance donation. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids proceed efficiently at 80°C in THF/H₂O, with yields >75% . Computational studies (DFT) show reduced electron density at the 3-position due to steric hindrance from the bromoethyl group, directing coupling to the 5-position .
Q. What strategies mitigate competing side reactions during the introduction of the 2-bromoethyl group onto the benzofuran core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


